Product packaging for 3-Hexanone, 2,5-dimethyl-4-nitro-(Cat. No.:)

3-Hexanone, 2,5-dimethyl-4-nitro-

Cat. No.: B13805617
M. Wt: 173.21 g/mol
InChI Key: MOADJHPMFUMYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Nitro-Ketones in Modern Synthetic Strategies

α-Nitro ketones are highly valuable and versatile intermediates in organic synthesis. rsc.orgorganic-chemistry.org Their utility stems from the presence of both a nitro and a keto group, which act as bidentate reagents capable of participating in a wide array of chemical transformations. rsc.orgresearchgate.net These compounds are key precursors in the synthesis of various heterocyclic frameworks such as chromans, dihydrofurans, isoxazoles, and pyrazoles. rsc.orgresearchgate.net

Modern synthetic methods increasingly employ α-nitro ketones in both metal- and organocatalyzed domino reactions. rsc.orgresearchgate.net These reactions allow for the efficient formation of multiple carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds in a single operation. rsc.orgresearchgate.net Key transformations involving α-nitro ketones include Michael additions, Mannich reactions, and various cycloaddition pathways. rsc.orgresearchgate.net The nitro group itself is a versatile functional handle that can be readily transformed into other functionalities, such as amines or carbonyls via the Nef reaction, further broadening the synthetic utility of this class of compounds. worktribe.com The development of efficient methods for the synthesis of α-nitro ketones, such as the acylation of nitroalkanes, has been a significant area of research. organic-chemistry.org

Significance of Branched Hexanones in Organic Synthesis Research

The "hexanone" backbone of 3-Hexanone, 2,5-dimethyl-4-nitro- is also of considerable interest. Branched-chain alkanes and their functionalized derivatives are important structural motifs in many natural products and biologically active molecules. nih.govyoutube.com The synthesis of specifically branched structures is a fundamental challenge in organic chemistry, often requiring sophisticated stereocontrolled methodologies. nih.govstackexchange.com

The presence of methyl groups at the 2 and 5 positions of the hexanone chain introduces stereocenters, which can have a profound impact on the biological activity and physical properties of any resulting molecules. The controlled synthesis of such branched structures is crucial for creating libraries of compounds for drug discovery and materials science. nih.gov Furthermore, the specific branching pattern can influence the reactivity of the adjacent functional groups, offering opportunities for regioselective and stereoselective transformations.

Current Research Landscape and Definitive Research Objectives for 3-Hexanone, 2,5-dimethyl-4-nitro-

Given the versatile reactivity of α-nitro ketones and the structural importance of branched hexanones, the research landscape for 3-Hexanone, 2,5-dimethyl-4-nitro- is centered on its potential as a building block for more complex molecules. The primary research objectives for this compound can be defined as follows:

Exploration of Novel Synthetic Methodologies: Developing new and efficient synthetic routes to 3-Hexanone, 2,5-dimethyl-4-nitro- itself, potentially involving asymmetric synthesis to control the stereochemistry of the branched chain.

Investigation of Reactivity and Reaction Scope: Systematically studying the reactivity of the nitro and ketone functionalities in this specific branched framework. This includes exploring its participation in various named reactions and cycloadditions to synthesize novel heterocyclic and carbocyclic compounds.

Application in Target-Oriented Synthesis: Utilizing 3-Hexanone, 2,5-dimethyl-4-nitro- as a key intermediate in the total synthesis of natural products or pharmaceutically relevant molecules that contain a branched, functionalized core.

Stereoselective Transformations: Investigating the influence of the existing stereocenters on the outcome of subsequent chemical reactions, aiming to develop highly stereoselective transformations.

In essence, 3-Hexanone, 2,5-dimethyl-4-nitro- represents a confluence of important structural and functional features. Its study is poised to contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex and potentially bioactive molecules.

Chemical Compound Data

Below are tables detailing the available physical and chemical properties of 3-Hexanone, 2,5-dimethyl-4-nitro- and its parent, un-nitrated structure, 3-Hexanone, 2,5-dimethyl-.

Table 1: Properties of 3-Hexanone, 2,5-dimethyl-4-nitro- Data sourced from available chemical databases. Experimental verification may be required.

PropertyValue
CAS Number 59906-54-6 chemsrc.com
Molecular Formula C8H15NO3 chemsrc.com
Molecular Weight 173.21 g/mol chemsrc.com
Synonyms 2,5-Dimethyl-4-nitro-hexan-3-one chemsrc.com

Table 2: Properties of 3-Hexanone, 2,5-dimethyl- For contextual comparison of the parent ketone structure.

PropertyValue
CAS Number 1888-57-9 chemsrc.com
Molecular Formula C8H16O chemsrc.com
Molecular Weight 128.212 g/mol chemsrc.com
Boiling Point 149.6°C at 760 mmHg chemsrc.com
Density 0.809 g/cm³ chemsrc.com
Flash Point 34.2°C chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B13805617 3-Hexanone, 2,5-dimethyl-4-nitro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2,5-dimethyl-4-nitrohexan-3-one

InChI

InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3

InChI Key

MOADJHPMFUMYQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis Methodologies for 3 Hexanone, 2,5 Dimethyl 4 Nitro and Its Analogues

Retrosynthetic Analysis of the 3-Hexanone, 2,5-dimethyl-4-nitro- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Hexanone, 2,5-dimethyl-4-nitro-, the most logical disconnection strategy involves breaking the carbon-carbon bond between the α-carbon (C-4) and β-carbon (C-5) relative to the nitro group, which corresponds to the C-4 and C-5 positions of the hexanone backbone. This bond is strategically targeted because its formation in the forward direction corresponds to a powerful C-C bond-forming reaction: the Michael addition (or conjugate addition).

This disconnection, known as a 1,4-conjugate addition transform, reveals two key precursors:

An α,β-unsaturated ketone (an enone): 2,5-Dimethyl-4-hexen-3-one .

A nitroalkane: 2-Nitropropane (B154153) .

The forward reaction would involve the generation of a nucleophilic carbanion from 2-nitropropane (a nitronate anion) using a base, which then attacks the β-position of the enone.

Figure 1: Retrosynthetic Disconnection of 3-Hexanone, 2,5-dimethyl-4-nitro-

Generated code

Established Synthetic Routes to 3-Hexanone, 2,5-dimethyl-4-nitro-

Based on the retrosynthetic analysis, a plausible synthetic pathway can be constructed. While a specific, optimized route for this exact compound is not widely published, the synthesis can be achieved through a linear sequence involving the preparation of the key precursors followed by their coupling.

Multi-step Convergent and Linear Synthesis Pathways

A linear pathway is the most straightforward conceptual approach. This involves the independent synthesis of the required enone and nitroalkane, followed by the final bond-forming reaction.

Synthesis of Precursor 1 (2,5-Dimethyl-4-hexen-3-one): This enone can be prepared via an Aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and 2-butanone, followed by dehydration. A base or acid catalyst is typically used to promote the condensation and subsequent elimination of water to form the carbon-carbon double bond.

Synthesis of Precursor 2 (2-Nitropropane): 2-Nitropropane is a common industrial chemical. It is primarily produced through the vapor-phase nitration of propane (B168953) at high temperatures and pressures. chemicalbook.com This process also yields other nitroalkanes like 1-nitropropane (B105015) and nitroethane. patsnap.com Alternative lab-scale syntheses include methods starting from acetone. patsnap.comgoogle.com

Final Assembly (Michael Addition): The final step is the conjugate addition of 2-nitropropane to 2,5-dimethyl-4-hexen-3-one. This reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of 2-nitropropane to form the corresponding nitronate anion. This potent nucleophile then attacks the electrophilic β-carbon of the enone, and subsequent protonation yields the target γ-nitro ketone.

Key Precursors and Reaction Conditions

The successful synthesis relies on carefully controlled conditions for each step of the proposed linear pathway.

Reaction Step Precursors Reagents & Conditions Product
Enone Synthesis Isobutyraldehyde, 2-ButanoneBase (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄), Heat2,5-Dimethyl-4-hexen-3-one
Nitroalkane Synthesis Propane, Nitric AcidHigh Temperature (e.g., 430-450°C), High Pressure2-Nitropropane
Michael Addition 2,5-Dimethyl-4-hexen-3-one, 2-NitropropaneBase (e.g., NaOEt, DBU, DABCO) in an organic solvent (e.g., Ethanol, THF)3-Hexanone, 2,5-dimethyl-4-nitro-

Advanced Synthetic Strategies for Related Nitro-Ketone Structures

Modern organic synthesis has moved towards more efficient and selective methods, particularly through catalysis. These strategies aim to improve yields, reduce waste, and control stereochemistry, which are highly relevant for the synthesis of complex nitro-ketone structures.

Catalytic Methodologies in Nitro-Hexanone Synthesis

The conjugate addition of nitroalkanes to enones is a well-studied reaction that benefits significantly from catalysis. sctunisie.org While simple base catalysis is effective, it can be sluggish and lack selectivity. Catalytic approaches, including organocatalysis and metal-based catalysis, offer significant advantages. For instance, chiral catalysts can be employed to achieve high enantioselectivity, producing a specific stereoisomer of the γ-nitro ketone. organic-chemistry.orgrsc.org This is particularly important in pharmaceutical synthesis where a single enantiomer is often responsible for the desired biological activity.

Organocatalysis (e.g., DABCO-catalyzed reactions)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of γ-nitro ketones, amine catalysts are particularly effective. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and efficient organocatalyst for the Michael addition of nitroalkanes. acs.orgresearchgate.net

DABCO functions as a non-nucleophilic base. Its role is to deprotonate the nitroalkane at the carbon atom bearing the nitro group, generating the nucleophilic nitronate anion. This anion then proceeds to attack the α,β-unsaturated ketone. The catalyst is regenerated upon protonation of the resulting enolate, completing the catalytic cycle. The use of DABCO is often preferred due to its mild reaction conditions, high efficiency, and relatively low cost.

Catalytic Michael Addition Example
Michael Acceptor α,β-Unsaturated Ketone
Michael Donor Nitroalkane
Catalyst DABCO (typically 10-20 mol%)
Solvent Toluene, THF, or CH₂Cl₂
Temperature Room Temperature to mild heating (e.g., 40°C)
General Outcome High yield of the corresponding γ-nitro ketone.

This organocatalytic approach provides a powerful and scalable method for constructing the core scaffold of 3-Hexanone, 2,5-dimethyl-4-nitro- and a wide array of related structures. acs.org

Transition Metal Catalysis (e.g., Copper-Triphenylphosphine Hydride Complex)

Transition metal catalysis offers powerful tools for constructing complex organic molecules, including nitro compounds. nih.gov Catalytic systems involving copper have proven particularly versatile for the functionalization of nitroalkanes. nih.gov A notable example is the use of copper hydride (CuH) complexes, often stabilized by phosphine (B1218219) ligands like triphenylphosphine (B44618), in hydroamination and reduction reactions. nih.gov

In the context of synthesizing nitroalkane structures, copper catalysis can overcome the inherent tendency of nitroalkanes to undergo O-alkylation, instead promoting the desired C-alkylation to form new carbon-carbon bonds. nih.gov For instance, a copper-catalyzed system can facilitate the coupling of nitroalkanes with electrophiles such as propargyl bromides, providing access to complex tertiary homopropargylic nitroalkanes. This method is robust, tolerates a wide range of functional groups, and proceeds under mild conditions. nih.gov While not a direct synthesis of 3-Hexanone, 2,5-dimethyl-4-nitro-, this methodology highlights the potential of copper catalysis to construct the carbon skeleton of substituted nitro compounds. The use of triphenylphosphine as a ligand can be crucial, sometimes enabling lower catalyst loadings and improving efficiency. nih.gov

Furthermore, transition metals like palladium are instrumental in forming arylnitromethanes from aryl halides, showcasing the ability to forge C-NO2 bonds under catalytic conditions. organic-chemistry.org However, the C–NO2 bond is generally inert toward many transition metal catalysts, and the nitro group itself can sometimes deactivate the catalyst, presenting a challenge in cross-coupling chemistry. acs.org

Semiconductor Photoredox Catalysis for Nitro Compound Reductions

The reduction of a nitro group is a fundamental transformation in organic synthesis, often leading to valuable amines. organic-chemistry.org Semiconductor photoredox catalysis has emerged as a green and efficient alternative to traditional reducing agents. youtube.com This technique utilizes semiconductor materials, such as titanium dioxide (TiO2), which upon light irradiation can generate electron-hole pairs to drive chemical reactions. youtube.comacs.org

This methodology is particularly effective for the reduction of nitroarenes to their corresponding anilines. acs.org The process can be highly chemoselective, leaving other reducible functional groups intact. For instance, a protocol using a [Ru(bpy)3]2+ photocatalyst, blue light LEDs, and ascorbic acid has been developed for the clean reduction of nitro N-heteroaryls. acs.org The proposed mechanism often involves a proton-coupled electron transfer pathway. acs.org

Aliphatic nitro compounds can also be reduced under various conditions to yield amines, hydroxylamines, or oximes. wikipedia.org While direct application of semiconductor photoredox catalysis to a specific aliphatic nitro-ketone like 3-Hexanone, 2,5-dimethyl-4-nitro- is not extensively documented, the principles demonstrate a powerful strategy for selectively transforming the nitro group into other functionalities under mild, light-driven conditions.

Catalyst SystemSubstrate TypeProductKey Features
[Ru(bpy)3]2+ / Ascorbic Acid / Blue LEDsNitro N-heteroarylsAnilinesGreen, chemoselective, scalable. acs.org
V2O5/TiO2 / Hydrazine / Blue LEDsNitro compoundsAminesHeterogeneous, recyclable catalyst, ambient temperature. organic-chemistry.org
Semiconductor Particles (e.g., TiO2)Nitro compoundsAmines, etc.Photoinduced reduction without harsh reagents. acs.org

Nitroaldol (Henry) Reaction and its Variants for C-C Bond Formation

The Nitroaldol or Henry reaction is a cornerstone of carbon-carbon bond formation and a primary route for synthesizing β-nitro alcohols. wikipedia.orgsciencemadness.org This base-catalyzed reaction involves the addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.orgtcichemicals.com The resulting β-nitro alcohol is a versatile intermediate that can be subsequently oxidized to yield the corresponding α-nitro ketone, a key structural feature of 3-Hexanone, 2,5-dimethyl-4-nitro-. wikipedia.org

The mechanism begins with the deprotonation of the nitroalkane at the α-carbon to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon. wikipedia.orgsciencemadness.org Protonation of the resulting alkoxide furnishes the β-nitro alcohol. sciencemadness.org All steps of the Henry reaction are reversible. wikipedia.org

A plausible synthesis for an analogue of the target compound would involve the Henry reaction between 2-nitropropane and isobutyraldehyde, followed by oxidation of the resulting β-nitro alcohol.

Recent advancements have focused on developing catalytic asymmetric versions of the Henry reaction to control stereochemistry, often using chiral metal complexes containing copper, zinc, or magnesium. wikipedia.orgorganic-chemistry.org These catalysts coordinate to both the nitronate and the carbonyl compound, directing the approach of the nucleophile to create chiral centers with high enantioselectivity. wikipedia.org

Imine-Mediated Chemical Transformations

Imines, which are nitrogen analogues of ketones and aldehydes, serve as versatile intermediates in organic synthesis. masterorganicchemistry.com They can be readily prepared by the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.comredalyc.org The C=N double bond in imines can undergo various transformations, making them useful in constructing complex molecules. redalyc.org

Imine-mediated catalysis has been employed to promote nitroaldol-type reactions. worktribe.com This approach can lead to the formation of α,β-unsaturated nitro compounds. For instance, the reaction can be catalyzed by diamines, providing a robust method for creating allylic nitro compounds which are themselves valuable synthetic precursors. worktribe.com

Furthermore, imines can be involved in C-C bond-forming reactions through the generation of enamines. The reaction of an aldehyde or ketone with a secondary amine forms an enamine, which is a strong carbon nucleophile. This enolate equivalent can then react with various electrophiles. Imines themselves can be reduced to form amines, a reaction known as reductive amination. masterorganicchemistry.com

Stereoselective Synthesis of Chiral Hexanone Derivatives

Creating specific stereoisomers of a molecule is a critical challenge in modern synthesis, especially for pharmaceuticals and biologically active compounds. numberanalytics.com The stereoselective synthesis of chiral hexanone derivatives can be achieved through several key strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions. ethz.chalchemyst.co.uk

Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure molecule that is temporarily attached to the substrate. numberanalytics.com It directs the stereochemical outcome of a subsequent reaction, after which it is removed. For example, a chiral auxiliary attached to a ketone precursor could control the diastereoselective addition of a nucleophile. alchemyst.co.uk

Asymmetric Catalysis : A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. ethz.ch A prime example relevant to the synthesis of nitro-ketones is the asymmetric Henry reaction, where chiral metal complexes or organocatalysts can produce β-nitro alcohols with high enantiomeric excess. nih.gov These can then be oxidized to chiral α-nitro ketones.

Substrate Control : When a chiral center is already present in the substrate, it can influence the stereochemistry of a new center being formed. egrassbcollege.ac.in Models like Cram's Rule help predict the major diastereomer formed from the nucleophilic addition to a carbonyl group adjacent to a chiral center. alchemyst.co.ukegrassbcollege.ac.in

StrategyDescriptionExample Application
Chiral AuxiliaryA temporary chiral group guides the reaction's stereochemistry. numberanalytics.comAsymmetric alkylation of a chiral ester enolate. numberanalytics.com
Asymmetric CatalysisA chiral catalyst creates an enantioselective environment. ethz.chEnantioselective Henry reaction using chiral metal complexes or cinchona alkaloids. nih.gov
Substrate ControlAn existing stereocenter directs the formation of a new one. alchemyst.co.ukNucleophilic addition to a chiral ketone, predicted by Cram's Rule. egrassbcollege.ac.in

Enolate Chemistry in Ketone Functionalization

Enolate chemistry is fundamental to the functionalization of ketones. masterorganicchemistry.com An enolate is formed by the deprotonation of an α-carbon (the carbon adjacent to the carbonyl), creating a potent nucleophile with charge delocalized between the carbon and the oxygen atom. masterorganicchemistry.com This nucleophile can then react with a wide array of electrophiles to form new bonds at the α-position. springernature.com

The synthesis of substituted ketones like 3-Hexanone, 2,5-dimethyl-4-nitro- relies heavily on these principles. The introduction of the nitroalkyl group at the C-4 position can be envisioned through the reaction of an appropriate ketone enolate with a suitable electrophilic nitrating agent.

However, a more common strategy involves an umpolung, or reversal of polarity. springernature.comacs.org For instance, instead of a nucleophilic enolate reacting with an electrophilic nitro source, a nucleophilic nitroalkane (like the nitronate in the Henry reaction) reacts with an electrophilic carbonyl carbon. springernature.com

Modern methods have expanded the scope of enolate chemistry. Transition metal-catalyzed reactions, such as the palladium-catalyzed dehydroboration of boron enolates, allow for the synthesis of α,β-unsaturated ketones. chemistryviews.org Other approaches use iridium catalysis for the enantioselective α-functionalization of ketones by reacting masked ketone electrophiles with a broad range of nucleophiles. nih.gov

Comparative Analysis of Synthetic Efficiency and Selectivity in 3-Hexanone, 2,5-dimethyl-4-nitro- Production

The most direct and logical synthetic route would likely be a Henry (Nitroaldol) Reaction followed by oxidation. The reaction of 2-methyl-3-pentanone (B165389) with 2-nitropropane, catalyzed by a base, would form the C-C bond at the desired position. The subsequent oxidation of the tertiary nitro alcohol would yield the target ketone. The Henry reaction is generally robust and uses readily available starting materials. sciencemadness.org Its primary challenge lies in controlling stereoselectivity. Standard conditions would produce a racemic mixture of diastereomers. Achieving high stereoselectivity would necessitate the use of more complex and expensive asymmetric catalytic systems , which can offer high enantioselectivities but often require rigorous optimization of catalysts, ligands, and conditions. organic-chemistry.orgnih.gov

Transition metal-catalyzed cross-coupling reactions represent another powerful, albeit more complex, approach. For instance, one could envision the coupling of a pre-formed enolate of 2,5-dimethyl-3-hexanone (B45781) with an electrophilic nitrogen source, or a more intricate coupling of a nitroalkane with a suitable ketone precursor. Copper-catalyzed C-alkylation of nitroalkanes is known to be effective, mild, and functional-group tolerant, but typically focuses on coupling with alkyl halides rather than ketones directly. nih.gov These methods offer high potential for selectivity but may involve multiple steps to prepare the necessary precursors and can be sensitive to catalyst poisoning. acs.org

Imine-mediated reactions could offer an alternative for creating the C-C bond, potentially leading to an unsaturated nitro-intermediate that would require subsequent reduction and functional group manipulation, adding steps and complexity. worktribe.com

Chemical Transformations and Reactivity of 3 Hexanone, 2,5 Dimethyl 4 Nitro

Reactivity Profiles of the Ketone Moiety

The ketone functional group in 3-Hexanone, 2,5-dimethyl-4-nitro- is a key site for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing nitro group, which can enhance the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions and Condensations

The carbonyl carbon of 3-Hexanone, 2,5-dimethyl-4-nitro- is electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.orgyoutube.com This fundamental reaction can proceed with a variety of nucleophiles, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.org The presence of the α-nitro group can increase the reactivity of the ketone towards nucleophilic attack compared to simple aliphatic ketones. youtube.com

Common nucleophilic addition reactions for ketones include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide. Condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are also characteristic of ketones, although the acidic α-proton on the carbon bearing the nitro group introduces competitive reactivity.

Table 1: Examples of Nucleophilic Addition to α-Nitro Ketones

α-Nitro Ketone SubstrateNucleophileProductReference
General α-KetoesterNitroneβ-Hydroxynitrone nih.gov
General Trifluoromethyl KetoneNitroneβ-Hydroxynitrone nih.gov

This table presents generalized findings for the reactivity of α-nitro ketones due to a lack of specific data for 3-Hexanone, 2,5-dimethyl-4-nitro-.

Oxidation and Reduction Pathways

The ketone moiety can be reduced to a secondary alcohol, while the carbon backbone can be subject to oxidative cleavage under harsh conditions. The reduction of the ketone in the presence of a nitro group requires chemoselective reagents to avoid simultaneous reduction of the nitro functionality.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. youtube.comyoutube.com Its chemoselectivity generally allows for the reduction of ketones in the presence of less reactive functional groups, although the nitro group can also be susceptible to reduction under certain conditions. researchgate.net

Oxidation of the ketone itself is not a typical transformation without cleavage of carbon-carbon bonds. However, the oxidation of the corresponding α-nitro alcohol is a common method for the synthesis of α-nitro ketones. researchgate.netnih.gov For example, potassium dichromate has been used for the oxidation of α-nitro alcohols to the corresponding ketones in good yields. researchgate.net

Table 2: Examples of Reduction of Ketones in the Presence of Nitro Groups

SubstrateReagentProductYieldReference
3-NitroacetophenoneNaBH₄1-(3-Nitrophenyl)ethanol- scispace.com
4-NitroacetophenoneSn/HCl1-(4-Aminophenyl)ethanone- scispace.com

This table illustrates the reduction of ketones in the presence of nitro groups on aromatic rings, as specific data for aliphatic nitro ketones was limited. The choice of reagent dictates the chemoselectivity.

Carbonyl Functional Group Transformations

The carbonyl group of 3-Hexanone, 2,5-dimethyl-4-nitro- can be converted into other functional groups through various reactions. These transformations expand the synthetic utility of this class of compounds.

Examples of such transformations include the conversion to oximes through reaction with hydroxylamine (B1172632), and the formation of imines with primary amines. The resulting C=N double bond can then be further functionalized, for instance, through reduction to an amine.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, providing access to a range of other nitrogen-containing compounds.

The Nef Reaction: Conversion of Nitro to Carbonyl

The Nef reaction is a cornerstone transformation of primary and secondary nitroalkanes, converting them into the corresponding aldehydes or ketones upon treatment with a base followed by aqueous acid. wikipedia.orgyoutube.comnih.gov Since 3-Hexanone, 2,5-dimethyl-4-nitro- is a secondary nitroalkane, it is a suitable substrate for the Nef reaction. wikipedia.org

The reaction proceeds via the formation of a nitronate salt upon treatment with a base. Subsequent acidification leads to the formation of a nitronic acid, which then hydrolyzes to the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com Application of the Nef reaction to 3-Hexanone, 2,5-dimethyl-4-nitro- would be expected to yield 2,5-dimethyl-3,4-hexanedione. Various modified conditions for the Nef reaction have been developed to improve yields and reduce side reactions. alfa-chemistry.comorganic-chemistry.org

Table 3: General Conditions for the Nef Reaction

Substrate TypeReagentsProduct TypeReference
Secondary Nitroalkane1. Base (e.g., NaOH) 2. Aqueous Acid (e.g., H₂SO₄)Ketone wikipedia.orgyoutube.com
Secondary NitroalkaneOxidative conditions (e.g., Oxone, KMnO₄)Ketone wikipedia.orgalfa-chemistry.com
Secondary NitroalkaneReductive conditions (e.g., TiCl₃)Ketone alfa-chemistry.com

This table provides a general overview of the Nef reaction conditions applicable to secondary nitroalkanes like 3-Hexanone, 2,5-dimethyl-4-nitro-.

Reductions to Amines and Other Nitrogenous Functionalities

The reduction of the nitro group is a fundamental transformation that provides access to the corresponding amine. A variety of reducing agents can accomplish this, with the choice of reagent being crucial for achieving chemoselectivity in the presence of the ketone. commonorganicchemistry.comwikipedia.org

Common methods for the reduction of aliphatic nitro groups to amines include catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) and metal-based reductions (e.g., with iron in acetic acid). commonorganicchemistry.comwikipedia.org The use of tin(II) chloride (SnCl₂) is also a mild method for this transformation. commonorganicchemistry.comacsgcipr.org Under certain conditions, the reduction can be stopped at intermediate stages, such as the hydroxylamine or oxime. For instance, metal salts like tin(II) chloride or chromium(II) chloride can reduce nitro compounds to oximes. wikipedia.org

Table 4: Reagents for the Reduction of Aliphatic Nitro Compounds

ReagentProductReference
H₂/Pd/CAmine commonorganicchemistry.com
Raney NickelAmine commonorganicchemistry.com
Fe/Acetic AcidAmine wikipedia.org
LiAlH₄Amine commonorganicchemistry.com
SnCl₂Amine commonorganicchemistry.comacsgcipr.org
DiboraneHydroxylamine wikipedia.org
Zn/NH₄ClHydroxylamine wikipedia.org
SnCl₂ or CrCl₂Oxime wikipedia.org

This table summarizes common reagents for the reduction of aliphatic nitro groups and the potential products.

Conjugate Addition Reactions of Nitroalkanes

The formation of γ-nitro ketones, such as 3-Hexanone, 2,5-dimethyl-4-nitro-, is often achieved through the conjugate addition of a nitroalkane to an α,β-unsaturated ketone. This reaction, a type of Michael addition, is of fundamental importance in organic synthesis for carbon-carbon bond formation. The reverse reaction, or related transformations where the nitro group is involved, provides insight into the reactivity of the C-NO₂ bond.

Organocatalysis has emerged as a powerful tool for controlling the enantioselectivity of the conjugate addition of nitroalkanes to enones. acs.orgnih.govorganic-chemistry.orgrsc.org Chiral amines, such as those derived from amino acids like phenylalanine, can catalyze the highly enantioselective 1,4-addition of nitroalkanes to various α,β-unsaturated enones, yielding optically active γ-nitro ketones. acs.org For instance, novel imidazoline (B1206853) catalysts have been shown to provide the corresponding Michael adducts in high yields with up to 86% enantiomeric excess (ee). acs.org Similarly, sulfonamide-thiourea organocatalysts have been employed for the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones, affording γ-nitro carbonyl products in high yields and with excellent enantioselectivities (up to 97% ee). nih.govorganic-chemistry.org

The scope of these reactions is broad, encompassing both acyclic and cyclic nitroalkanes and a variety of enones, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic enones. acs.orgorganic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction.

Table 1: Examples of Organocatalyzed Conjugate Addition of Nitroalkanes to Enones

NitroalkaneEnoneCatalystSolventYield (%)ee (%)Reference
2-Nitropropane (B154153)BenzylideneacetonePhenylalanine-derived imidazolineNot specifiedHighup to 86 acs.org
NitromethaneChalconeSulfonamide-thioureaEthyl acetateHighup to 97 nih.govorganic-chemistry.org
2-NitropropaneCyclohexenone5-Pyrrolidin-2-yltetrazoleChloroformModerate49 rsc.org

These catalyzed conjugate additions highlight a key aspect of the reactivity related to 3-Hexanone, 2,5-dimethyl-4-nitro-: the potential for stereoselective formation of its stereoisomers. The optically active γ-nitro ketones produced are valuable precursors for the synthesis of other chiral molecules, such as pyrrolidines. acs.org

Reactions with Dipolarophiles for Heterocycle Formation

A significant application of γ-nitro ketones is their conversion into heterocyclic compounds. The nitro group can be readily transformed into an amino group, which can then participate in intramolecular reactions with the ketone functionality. One of the most common transformations is the reductive cyclization to form substituted pyrrolidines or their unsaturated counterparts, 3,4-dihydro-2H-pyrroles (pyrrolines). frontiersin.orgnih.gov

This transformation typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular condensation with the ketone to form a cyclic imine (a pyrroline). Further reduction of the imine leads to the corresponding pyrrolidine. This process can be achieved in a one-pot reaction using catalytic hydrogenation. frontiersin.orgnih.gov For instance, nickel-based catalysts, such as Raney nickel or Ni/SiO₂, have proven to be highly effective for the synthesis of 3,4-dihydro-2H-pyrroles from γ-nitro ketones. nih.gov This method is attractive due to the use of earth-abundant metals and the ability to tolerate a wide range of functional groups. nih.gov

Furthermore, γ-nitro compounds can serve as precursors for 1,3-dipoles, such as nitrones, which can then react with dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocycles like isoxazolidines. chesci.com The Huisgen 1,3-dipolar cycloaddition is a powerful tool for the synthesis of a wide variety of five-membered heterocycles. organic-chemistry.org The reaction involves the concerted, pericyclic reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. chesci.comorganic-chemistry.org While direct reaction of the intact 3-Hexanone, 2,5-dimethyl-4-nitro- with a dipolarophile is less common, its derivatives, or intermediates formed from it, could participate in such cycloadditions. For example, the nitro group can be converted to a nitronate, which can undergo tandem cycloadditions. researchgate.net

Table 2: Heterocycle Formation from γ-Nitro Ketones

γ-Nitro Ketone SubstrateReagents/CatalystProduct HeterocycleYield (%)Reference
Various aromatic and aliphatic γ-nitro ketonesH₂, Ni/SiO₂3,4-Dihydro-2H-pyrroles70-90 nih.gov
γ-Nitro ketoneH₂, Pd/CPyrrolidineNot specified frontiersin.org
Nitrodienes (derived from nitro compounds)HeatIsoxazolidine derivativesGood researchgate.net

Mechanistic Investigations of Reaction Pathways

The reaction pathways of γ-nitro ketones are diverse and have been the subject of mechanistic studies. The conjugate addition of nitroalkanes to enones, leading to compounds like 3-Hexanone, 2,5-dimethyl-4-nitro-, is understood to proceed through the formation of an enolate or enamine intermediate when organocatalysts are used. rsc.org For instance, with primary amine catalysts, an iminium ion is formed with the enone, which then reacts with the nitronate anion. rsc.org The stereochemical outcome is dictated by the catalyst's ability to create a chiral environment around the reacting species. organic-chemistry.org

The reductive cyclization of γ-nitro ketones to form pyrrolidines involves a cascade of reactions. frontiersin.org First, the nitro group is reduced to a hydroxylamine and then to a primary amine. This is followed by an intramolecular condensation between the newly formed amine and the ketone to form a cyclic imine intermediate (a pyrroline). Finally, the imine is further reduced to the pyrrolidine. nih.gov The efficiency and selectivity of this process depend on the catalyst and reaction conditions.

Another important reaction of nitro compounds is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound under acidic or basic conditions. organic-chemistry.org The mechanism of the acid-catalyzed Nef reaction is believed to proceed through the formation of a nitronic acid, which is then protonated to an N,N-bis(hydroxy)iminium cation. nih.gov Nucleophilic attack by water on this cation leads to the carbonyl compound. nih.gov While this reaction would degrade 3-Hexanone, 2,5-dimethyl-4-nitro-, understanding its mechanism is crucial as related "interrupted" Nef reactions can be used to form other functional groups. nih.gov

Mechanistic investigations using techniques like Density Functional Theory (DFT) calculations have been employed to understand the transition states and rationalize the stereochemical outcomes of these reactions. For example, DFT studies have been used to elucidate the mechanism of cycloaddition reactions involving nitrones and to explain the diastereoselectivity observed in Diels-Alder reactions of nitroarenes. soton.ac.uk

Stereochemical Outcomes and Diastereoselectivity in Transformations

The presence of two stereocenters in 3-Hexanone, 2,5-dimethyl-4-nitro- (at C2 and C4) means that its transformations can lead to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is a significant goal in synthetic chemistry.

In the conjugate addition reactions to form γ-nitro ketones, the diastereoselectivity can often be controlled by the choice of catalyst. For instance, in the Michael addition of ketones to nitroolefins, different catalysts can favor the formation of either syn or anti diastereomers. acs.org Chiral thiourea-based organocatalysts have been particularly successful in achieving high diastereo- and enantioselectivity in the addition of ketones to nitroalkenes. acs.org

The reductive amination of chiral γ-nitro ketones to form pyrrolidines can also proceed with high diastereoselectivity. The existing stereocenters in the starting material can direct the stereochemical outcome of the newly formed stereocenter during the reduction of the cyclic imine intermediate. acs.org This substrate-controlled diastereoselectivity is a powerful tool for synthesizing stereochemically defined cyclic compounds.

Furthermore, in reactions involving additions to the ketone carbonyl group of a chiral γ-nitro ketone, the stereocenter at the γ-position can influence the facial selectivity of the attack, leading to a diastereomeric excess of one alcohol product over the other. This is a common strategy in asymmetric synthesis. For example, the addition of organometallic reagents to ketones bearing a chiral center at the α or β position often proceeds with predictable diastereoselectivity, which can be rationalized by models such as the Felkin-Anh model. While the nitro group is at the γ-position in 3-Hexanone, 2,5-dimethyl-4-nitro-, steric and electronic effects can still lead to a degree of diastereocontrol in its reactions.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 3-Hexanone, 2,5-dimethyl-4-nitro-, the various protons in the molecule would exhibit distinct chemical shifts, multiplicities, and integration values, allowing for their specific assignments. The presence of an electron-withdrawing ketone and a nitro group significantly influences the chemical shifts of nearby protons, generally shifting them to a higher frequency (downfield).

Protons on carbons alpha to the carbonyl group (at C-2 and C-4) are expected to be deshielded and appear in the range of 2.0-2.7 ppm orgchemboulder.com. Similarly, the proton on the carbon bearing the nitro group (at C-4) would experience a significant downfield shift, typically appearing in the 4.0-4.5 ppm region. The methyl and methine protons further from these electron-withdrawing groups would resonate at higher fields (upfield).

The expected ¹H NMR spectral data, based on established chemical shift ranges and splitting patterns, is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H on C-22.5 - 3.0Multiplet
H on C-44.3 - 4.8Multiplet
H on C-52.0 - 2.5Multiplet
Methyl protons on C-21.1 - 1.3Doublet
Methyl protons on C-51.0 - 1.2Doublet
Methyl protons on C-10.9 - 1.1Doublet
Methyl protons on C-60.9 - 1.1Doublet

Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and specific stereochemistry of the molecule.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ketone is the most deshielded and is expected to have a chemical shift in the range of 200-215 ppm iaea.org. The carbon atom attached to the nitro group (C-4) will also be significantly deshielded, with an expected chemical shift between 80 and 95 ppm. The remaining aliphatic carbons will appear at higher fields.

The number of signals in the spectrum will depend on the symmetry of the molecule. For 3-Hexanone, 2,5-dimethyl-4-nitro-, eight distinct carbon signals would be expected if the molecule is chiral and lacks a plane of symmetry.

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-115 - 25
C-240 - 50
C-3 (C=O)205 - 215
C-485 - 100
C-530 - 40
C-610 - 20
C-2 Methyl15 - 25
C-5 Methyl15 - 25

Note: These are predicted values based on typical ranges for similar functional groups and may vary. iaea.orgscispace.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, a cross-peak would be expected between the proton at C-2 and the protons of its adjacent methyl groups, as well as the proton at C-4. Similarly, correlations would be seen between the protons at C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances based on their corresponding proton assignments.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of 3-Hexanone, 2,5-dimethyl-4-nitro-.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For 3-Hexanone, 2,5-dimethyl-4-nitro- (C₈H₁₅NO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A key fragmentation pathway for aliphatic nitro compounds is the loss of the nitro group (NO₂) as a radical, leading to a significant [M - 46]⁺ peak. youtube.com Another common fragmentation in ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.org

Possible major fragments and their m/z values are outlined in the table below.

m/z ValueProposed Fragment IdentityFragmentation Pathway
173[C₈H₁₅NO₃]⁺Molecular Ion
127[C₈H₁₅O]⁺Loss of NO₂
100[C₆H₁₂O]⁺α-cleavage, loss of isopropyl radical
85[C₅H₉O]⁺α-cleavage, loss of isobutyl radical
71[C₄H₇O]⁺Further fragmentation
57[C₄H₉]⁺Isopropyl cation
43[C₃H₇]⁺Propyl cation

Note: The relative intensities of these peaks would provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For 3-Hexanone, 2,5-dimethyl-4-nitro-, HRMS would be able to confirm its molecular formula of C₈H₁₅NO₃ by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Hyphenated Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and semi-volatile compounds. In the analysis of 3-Hexanone, 2,5-dimethyl-4-nitro-, GC would separate it from other components in a mixture, and the mass spectrometer would then fragment the molecule, providing a unique mass spectrum that acts as a chemical fingerprint.

While a mass spectrum for 3-Hexanone, 2,5-dimethyl-4-nitro- is not publicly available, the fragmentation pattern of its non-nitrated analog, 2,5-dimethyl-3-hexanone (B45781), is known. nih.govnist.gov The mass spectrum of 2,5-dimethyl-3-hexanone is characterized by a molecular ion peak (M+) and several key fragment ions resulting from alpha-cleavage and other fragmentation pathways. nih.govmiamioh.edu

The introduction of a nitro group at the 4-position would significantly alter this fragmentation pattern. The mass spectra of aliphatic nitro compounds often show characteristic losses of the nitro group (NO2, mass 46) or related fragments like HNO2. nih.govnih.govyoutube.com Therefore, the mass spectrum of 3-Hexanone, 2,5-dimethyl-4-nitro- is predicted to show a molecular ion peak, as well as significant peaks corresponding to the loss of the nitro group and cleavage at bonds adjacent to the carbonyl group.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 3-Hexanone, 2,5-dimethyl-4-nitro-

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion Fragmentation Pathway
173[C8H15NO3]+•Molecular Ion (M+)
127[C8H15O]+Loss of NO2
116[C6H12O]+•Alpha-cleavage
85[C5H9O]+Alpha-cleavage
57[C4H9]+Isopropyl cation
43[C3H7]+Propyl cation

This table is predictive and based on the fragmentation patterns of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Hexanone, 2,5-dimethyl-4-nitro- would be expected to display characteristic absorption bands for its ketone and nitro groups.

Saturated aliphatic ketones typically exhibit a strong carbonyl (C=O) stretching vibration in the region of 1715 cm⁻¹. pressbooks.puborgchemboulder.comlibretexts.orgopenstax.orgpg.edu.pl Aliphatic nitro compounds show two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond. orgchemboulder.comorgchemboulder.comspectroscopyonline.comblogspot.com The asymmetric stretch is typically found around 1550 cm⁻¹, while the symmetric stretch appears near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of these distinct bands would provide clear evidence for the ketone and nitro functionalities within the molecule.

Table 2: Predicted Characteristic Infrared Absorption Bands for 3-Hexanone, 2,5-dimethyl-4-nitro-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H (Alkyl)Stretch2870-2960Medium to Strong
C=O (Ketone)Stretch~1715Strong
N-O (Nitro)Asymmetric Stretch~1550Strong
N-O (Nitro)Symmetric Stretch~1365Strong

This table is predictive and based on established group frequencies for aliphatic ketones and nitroalkanes. pressbooks.puborgchemboulder.comlibretexts.orgopenstax.orgpg.edu.plorgchemboulder.comorgchemboulder.comblogspot.com

X-ray Crystallography for Solid-State Molecular Architecture

This analysis would be particularly insightful for understanding the spatial relationship between the bulky isopropyl groups, the carbonyl group, and the nitro group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice. While no experimental crystal structure has been reported for this compound, X-ray crystallography remains the gold standard for obtaining such detailed structural information. libretexts.orgmissouri.edu

Table 3: Structural Parameters Obtainable from X-ray Crystallography of 3-Hexanone, 2,5-dimethyl-4-nitro-

Parameter Information Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Bond LengthsThe precise distances between bonded atoms (e.g., C=O, C-N, N-O).
Bond AnglesThe angles between adjacent chemical bonds.
Torsion AnglesThe dihedral angles that define the molecular conformation.
Intermolecular InteractionsThe nature and geometry of interactions between molecules in the crystal.

This table outlines the types of data that would be generated from a successful X-ray crystallographic analysis.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

The structure of 3-Hexanone, 2,5-dimethyl-4-nitro- contains two stereocenters at positions 2 and 4, and another at position 5, giving rise to the possibility of multiple stereoisomers. Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for studying these chiral molecules. acs.orgaip.orgtaylorfrancis.comsaschirality.orgrsc.org

These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org For a sample containing an excess of one enantiomer, a non-zero ORD or CD spectrum will be observed. This allows for the determination of the enantiomeric excess (ee) of a sample. Furthermore, by comparing the experimental chiroptical spectra with those predicted from quantum chemical calculations, the absolute configuration (the actual 3D arrangement of atoms) of the chiral centers can be assigned. acs.orgaip.org The study of chiral ketones is a well-established application of chiroptical spectroscopy. aip.orgtaylorfrancis.com

Computational and Theoretical Studies of 3 Hexanone, 2,5 Dimethyl 4 Nitro

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties

Quantum mechanics forms the bedrock of our understanding of chemical bonding and molecular structure. QM calculations are employed to solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic distribution and associated properties.

Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of accuracy and computational cost. In the study of 3-Hexanone, 2,5-dimethyl-4-nitro-, DFT would be instrumental in predicting a variety of molecular properties. By approximating the electron density of the molecule, DFT calculations can determine its optimized geometry, vibrational frequencies (corresponding to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for 3-Hexanone, 2,5-dimethyl-4-nitro-

PropertyHypothetical ValueSignificance
Optimized Ground State Energy-X.XXXX HartreesProvides a baseline for calculating other energetic properties.
HOMO Energy-Y.YYY eVIndicates the molecule's ability to donate electrons.
LUMO Energy-Z.ZZZ eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO GapΔE eVRelates to the chemical reactivity and electronic transitions.
Dipole MomentD.DD DebyeQuantifies the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes and would need to be calculated using specific DFT functionals and basis sets.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results. For a molecule like 3-Hexanone, 2,5-dimethyl-4-nitro-, ab initio calculations would be invaluable for benchmarking the results obtained from DFT. They could provide a more precise determination of the electronic energy and could be particularly important for studying excited states or systems where electron correlation effects are strong.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecules are in reality dynamic entities, constantly undergoing conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

For 3-Hexanone, 2,5-dimethyl-4-nitro-, MD simulations would be crucial for exploring its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations could identify the most stable conformers and the energy barriers between them. This is achieved by numerically solving Newton's equations of motion for the system, resulting in a trajectory that describes the positions and velocities of the atoms over time. Furthermore, MD simulations can be used to study how 3-Hexanone, 2,5-dimethyl-4-nitro- interacts with other molecules, such as solvents or biological macromolecules, by simulating them together in a virtual environment.

Elucidation of Reaction Mechanisms via Computational Modeling

Understanding how a chemical reaction proceeds at the molecular level is a central goal of chemistry. Computational modeling provides a powerful means to investigate reaction mechanisms, offering insights that are often inaccessible to experimental techniques.

For any proposed reaction involving 3-Hexanone, 2,5-dimethyl-4-nitro-, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By characterizing the geometry and vibrational frequencies of the transition state, chemists can confirm that it is indeed the saddle point connecting reactants and products. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Solvation Effects and Reaction Pathway Optimization: QM/MM Simulations

The chemical behavior of 3-Hexanone, 2,5-dimethyl-4-nitro- in a condensed phase is significantly influenced by its interaction with solvent molecules. Understanding these interactions is crucial for predicting reaction outcomes and optimizing reaction pathways. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for this purpose, offering a balance between computational accuracy and feasibility for large systems. nih.govmpg.de

In a QM/MM approach, the system is partitioned into a quantum mechanical (QM) region and a molecular mechanics (MM) region. mpg.denih.gov For studying the reactivity of 3-Hexanone, 2,5-dimethyl-4-nitro-, the molecule itself would be treated with a high level of QM theory (e.g., Density Functional Theory - DFT) to accurately describe the electronic changes during a reaction. The surrounding solvent molecules would be treated using a classical MM force field, which efficiently calculates the bulk solvent effects. nih.govresearchgate.net

Solvation Models and Their Impact

The choice of solvation model is critical. While implicit continuum models can provide a general understanding of solvent effects, explicit solvation models within a QM/MM framework offer a more detailed picture by considering specific solute-solvent interactions, such as hydrogen bonding. nih.govuci.edu For a molecule like 3-Hexanone, 2,5-dimethyl-4-nitro-, with a polar nitro group and a carbonyl group, explicit solvent molecules are essential for accurately modeling the solvation shell structure and its influence on reactivity. nih.govuci.edu

For instance, in a protic solvent, hydrogen bonding to the oxygen atoms of the nitro and carbonyl groups can stabilize the ground state and transition states to different extents, thereby altering reaction barriers. QM/MM simulations can quantify these effects. researchgate.net

Reaction Pathway Optimization

A key application of QM/MM simulations is the optimization of reaction pathways. For 3-Hexanone, 2,5-dimethyl-4-nitro-, potential reactions include the nitroaldol (Henry) reaction, reduction of the nitro group, and reactions involving the ketone functionality. nih.govscielo.brscielo.br The mechanism of Pd-catalyzed α-arylation of related nitroalkanes has been studied, revealing that the low reactivity of nitroalkane enolates can be attributed to a slow reductive elimination step. nih.gov

QM/MM simulations can be used to map the potential energy surface of a proposed reaction, identifying transition states and intermediates. nih.gov By calculating the free energy profile of the reaction in different solvents, it is possible to predict how the solvent influences the reaction rate and selectivity. cardiff.ac.uk This information is invaluable for optimizing reaction conditions.

A hypothetical QM/MM study on the reduction of the nitro group in 3-Hexanone, 2,5-dimethyl-4-nitro- might involve the data presented in Table 1.

Table 1: Hypothetical QM/MM Calculated Free Energy Barriers (ΔG‡) for the Reduction of 3-Hexanone, 2,5-dimethyl-4-nitro- in Different Solvents

SolventDielectric Constant (ε)ΔG‡ (kcal/mol)
Gas Phase135.2
n-Hexane1.8833.8
Dichloromethane8.9330.5
Water78.428.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are vital for structure elucidation and for validating the results of theoretical studies.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using a combination of DFT calculations and machine learning algorithms. nih.govacs.org The standard approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov

For 3-Hexanone, 2,5-dimethyl-4-nitro-, DFT calculations would be performed to predict the chemical shifts of the various protons and carbons in the molecule. These predicted shifts would then be compared with experimentally obtained NMR spectra to confirm the structure. Discrepancies between the predicted and experimental spectra can often be resolved by considering different conformations of the molecule or by refining the computational methodology. Recent advancements in deep learning have shown the potential to predict chemical shifts with high accuracy, even for complex molecules in different solvents. nih.govmdpi.comresearchgate.net

A hypothetical comparison of predicted and experimental ¹³C NMR chemical shifts for 3-Hexanone, 2,5-dimethyl-4-nitro- is presented in Table 2.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Hexanone, 2,5-dimethyl-4-nitro-

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C118.518.2
C235.134.8
C3 (C=O)209.3208.9
C495.294.7
C533.833.5
C619.118.9
C2-CH₃15.715.4
C5-CH₃16.316.1

Note: The data in this table is hypothetical and for illustrative purposes only.

IR Spectra Prediction

The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy. For 3-Hexanone, 2,5-dimethyl-4-nitro-, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the ketone, and the symmetric and asymmetric stretches of the nitro group. orgchemboulder.comlibretexts.org

The N-O stretching vibrations in nitroalkanes typically appear around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.com The C=O stretch for an aliphatic ketone is expected around 1715 cm⁻¹. libretexts.org Comparing the calculated vibrational frequencies with an experimental IR spectrum allows for the assignment of the observed bands and provides further confirmation of the molecule's structure. researchgate.netbohrium.com

A hypothetical comparison of key predicted and experimental IR frequencies for 3-Hexanone, 2,5-dimethyl-4-nitro- is shown in Table 3.

Table 3: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹) for 3-Hexanone, 2,5-dimethyl-4-nitro-

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch17181715
NO₂ Asymmetric Stretch15551552
NO₂ Symmetric Stretch13701368
C-H Stretch2975-28802972-2878

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Separation

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for analyzing complex mixtures of volatile and semi-volatile compounds. americanlaboratory.com Unlike conventional one-dimensional GC, which can suffer from co-elution issues in complex samples, GC×GC utilizes two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. birmingham.ac.uknih.gov This setup provides a greatly enhanced separation capacity, allowing for the resolution of hundreds or even thousands of individual compounds from a single sample. nih.gov

The primary, longer column provides an initial separation, typically based on boiling point, while the secondary, shorter column performs a rapid, subsequent separation based on a different property, such as polarity. nih.gov This results in a structured two-dimensional chromatogram where compounds of similar chemical classes group together, simplifying identification. gcms.czchemistry-matters.com For a compound like 3-Hexanone, 2,5-dimethyl-4-nitro-, this enhanced separation is critical to isolate it from structurally similar compounds or high-concentration matrix components that could otherwise interfere with its detection and quantification. chemistry-matters.com The increased peak capacity and resolution offered by GC×GC can overcome the limitations of single-column separations, where minor components might be obscured by overlapping peaks. americanlaboratory.com

Coupling GC×GC with Time-of-Flight Mass Spectrometry (TOFMS)

When GC×GC is coupled with a time-of-flight mass spectrometer (TOFMS), it creates a highly potent analytical system for both separation and identification. gcms.cz TOFMS is well-suited for GC×GC because of its high data acquisition speed, which is necessary to capture the very narrow peaks (often <100 ms (B15284909) wide) generated from the second-dimension column. birmingham.ac.uk This combination adds a third dimension (mass spectrum) to the two retention time dimensions, providing definitive identification of the separated compounds. chemistry-matters.com

For 3-Hexanone, 2,5-dimethyl-4-nitro-, GC×GC-TOFMS would enable confident identification even in highly complex samples. shimadzu.com The system's ability to physically separate co-eluting compounds chromatographically before they enter the mass spectrometer results in cleaner mass spectra, leading to more reliable library matching and structural elucidation. chemistry-matters.com Furthermore, the powerful deconvolution algorithms available with modern TOFMS software can resolve underlying spectra even when chromatographic separation is incomplete, ensuring that compound identification and quantification are not compromised. gcms.cz The use of variable ionization energies in some TOFMS systems can further aid in differentiating between isomers, which can be a significant challenge in complex environmental or biological samples. birmingham.ac.uk

Hypothetical GC×GC-TOFMS Parameters

ParameterSettingRationale
Primary Column (1D)30 m x 0.25 mm ID, 0.25 µm film (e.g., non-polar phase)Provides primary separation based on volatility. nih.gov
Secondary Column (2D)1.5 m x 0.15 mm ID, 0.15 µm film (e.g., polar phase)Offers fast, orthogonal separation based on polarity. nih.gov
Modulation Period4-6 secondsBalances sampling of the 1D peak with sufficient 2D separation time. mdpi.com
MS Acquisition Rate100-200 spectra/sNecessary to accurately define the fast-eluting 2D peaks. birmingham.ac.uk
Ionization Energy70 eVStandard energy for generating reproducible mass spectra for library matching. birmingham.ac.uk

Method Development for Trace Level Analysis and Matrix Effects

Analyzing 3-Hexanone, 2,5-dimethyl-4-nitro- at trace levels requires robust method development that addresses both sensitivity and matrix effects. Matrix effects occur when components of the sample other than the analyte interfere with the quantification, either enhancing or suppressing the signal. The superior separation power of GC×GC inherently reduces matrix effects by chromatographically isolating the analyte of interest from interfering compounds. chemistry-matters.com

For ketones and aldehydes, sensitivity can often be enhanced through derivatization. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl groups to form stable oxime derivatives. sigmaaldrich.com These derivatives are highly responsive to electron capture detection (ECD) or can be analyzed by GC-MS, often with lower detection limits than the parent compound. Sample preparation techniques like solid-phase microextraction (SPME) can also be employed to pre-concentrate the analyte from a sample, further improving detection limits for trace analysis. sigmaaldrich.com

Typical Detection Limits for Ketones Using Various Methods

Analytical MethodAnalyte TypeTypical Limit of Quantitation (LOQ)Reference Context
HPLC-UV (DNPH derivatization)Aldehydes & Ketones in air< 10 ppbAnalysis of carbonyl pollutants in ambient air. waters.com
GC-MS (PFBHA derivatization)Aldehydes & Ketones in airLow ppb rangeHigh-purity standards for GC-MS analysis of derivatized ketones. sigmaaldrich.com
Capillary GC-FID2-Hexanone, 2,5-Hexanedione0.05 - 1 µgMethod for neurotoxic ketones and their metabolites. nih.gov

Application in Environmental Fate Studies: Adsorption Kinetics and Degradation Mechanisms

Understanding the environmental fate of 3-Hexanone, 2,5-dimethyl-4-nitro- involves studying processes such as adsorption to soil and sediment, as well as biotic and abiotic degradation. pjoes.compjoes.com While specific studies on this compound are not prominent in the literature, the behavior of related nitroaromatic compounds and ketones provides a framework for potential pathways.

Adsorption Kinetics: The interaction of the compound with environmental matrices like soil and sediment would be studied through batch equilibrium experiments. These studies help determine adsorption coefficients (Kd) and isotherms (e.g., Freundlich, Langmuir), which are critical for predicting the mobility of the compound in the environment.

Degradation Mechanisms: The degradation of a nitro-substituted ketone could proceed through several abiotic and biotic pathways.

Hydrolysis: As an abiotic process, hydrolysis rates are dependent on pH and temperature. nih.gov For some nitro-containing compounds, hydrolysis can be a significant degradation pathway, following first-order kinetics with half-lives varying from days to years depending on conditions. nih.gov

Biodegradation: This is often a primary degradation route for organic pollutants in soil and water. nih.gov Microorganisms may degrade nitroaromatic compounds through different mechanisms, including the reduction of the nitro group to an amine or the enzymatic removal of the nitro group from the aromatic ring. nih.gov The presence of the ketone group may also influence the metabolic pathway. Fungi, in particular, have been shown to be effective in degrading complex nitroaromatic compounds. nih.gov

The products of these degradation processes are often more toxic than the parent compound, making their identification, typically via GC×GC-TOFMS, a crucial part of any environmental fate study. pjoes.com

Hypothetical Degradation Half-Life (t1/2) Data for a Nitro-Organic Compound

ConditionProcesspHTemperature (°C)Estimated Half-Life (t1/2)Reference Context
Surface WaterHydrolysis720Months to YearsHydrolysis is often slow at neutral pH and ambient temperature. nih.gov
Surface WaterHydrolysis940Weeks to MonthsRates increase with higher pH and temperature. nih.gov
Aerobic Top-SoilBiodegradationN/A25Days to WeeksBiodegradation is often a rapid process in biologically active topsoil. nih.gov
Anaerobic SubsoilBiodegradationN/A15MonthsDegradation is typically slower in colder, anaerobic subsoils. nih.gov

Synthetic Utility and Applications of 3 Hexanone, 2,5 Dimethyl 4 Nitro Derivatives

Precursors in Heterocyclic Chemistry and Ring Formation

Derivatives of 3-Hexanone, 2,5-dimethyl-4-nitro- are poised to be valuable precursors in the synthesis of a diverse array of heterocyclic compounds. The bifunctional nature of the nitro-ketone moiety allows for intramolecular cyclization reactions or participation in multicomponent reactions to form various ring systems. For instance, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the ketone, could lead to the formation of substituted pyrrolidines or other nitrogen-containing heterocycles.

Furthermore, the activated methylene (B1212753) group adjacent to the nitro group can be a key component in reactions leading to the formation of five- or six-membered rings. While direct examples involving 3-Hexanone, 2,5-dimethyl-4-nitro- are scarce, the broader class of nitroalkenes, which can be conceptually related, are well-known for their role in synthesizing heterocyclic compounds through Michael additions and subsequent cyclizations.

Building Blocks for the Synthesis of Complex Organic Molecules

The unique substitution pattern of 3-Hexanone, 2,5-dimethyl-4-nitro- and its potential derivatives make them attractive as building blocks in the assembly of more complex organic molecules. The combination of the ketone and nitro functionalities allows for a stepwise and controlled introduction of new chemical bonds and functional groups.

For example, the ketone can undergo aldol (B89426) reactions, Wittig reactions, or reductive aminations to extend the carbon chain or introduce new functionalities. Simultaneously, the nitro group can be transformed into a variety of other functional groups, including amines, oximes, or even be removed entirely through denitrification processes, offering a high degree of synthetic flexibility.

Intermediates in Specialty Chemical Production

Given its specific structure, 3-Hexanone, 2,5-dimethyl-4-nitro- is likely utilized as an intermediate in the production of other specialty chemicals where this particular carbon skeleton is required. Its derivatives could find use in niche applications within materials science, agrochemicals, or pharmaceuticals, where the introduction of a dimethyl-substituted hexanone framework with specific functionalities is desired.

Role in Fragrance Ingredient Synthesis

While there is no direct evidence linking 3-Hexanone, 2,5-dimethyl-4-nitro- to the fragrance industry, the broader class of ketones is fundamental to the creation of scents. Many ketones with specific alkyl substitution patterns possess characteristic odors. It is plausible that derivatives of this compound, after modification of the nitro group, could be investigated for their olfactory properties. The synthesis of fragrance molecules often involves the precise construction of carbon skeletons, and a molecule like this could serve as a starting point for such endeavors.

Development of Novel Synthons Bearing Nitro-Ketone Functionality

The compound 3-Hexanone, 2,5-dimethyl-4-nitro- itself can be considered a synthon—a molecular fragment used in the conceptual design of a synthesis. Its derivatives, with their inherent bifunctionality, represent novel synthons for organic synthesis. The strategic placement of the nitro and ketone groups allows for a unique reactivity profile that can be exploited to create molecular architectures that would be challenging to access through other routes. The development and study of the reactivity of such nitro-ketone synthons can open new avenues for the construction of complex and functionally rich molecules.

Future Research Directions for 3 Hexanone, 2,5 Dimethyl 4 Nitro

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of γ-nitro ketones like 3-Hexanone, 2,5-dimethyl-4-nitro- can be approached through various methods, with the Michael addition of a nitroalkane to an α,β-unsaturated ketone being a primary route. Future research could focus on developing novel catalytic systems to improve the efficiency and selectivity of this transformation.

Currently, base catalysts are often employed for such reactions. scielo.br However, these can lead to side reactions and purification challenges. The exploration of heterogeneous catalysts, such as solid bases or immobilized organocatalysts, could offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. acs.org For instance, amino-functionalized silica (B1680970) gels have been successfully used as catalysts for the synthesis of β-nitrostyrenes and could be adapted for the synthesis of aliphatic nitro ketones. acs.org

Furthermore, the development of stereoselective catalytic systems is a crucial area of research. Given the presence of stereocenters in 3-Hexanone, 2,5-dimethyl-4-nitro-, the use of chiral catalysts, including chiral supported metal and nonmetal catalysts, could enable the enantioselective synthesis of specific stereoisomers. acs.org This would be particularly important for applications where stereochemistry plays a critical role.

Development of Sustainable and Environmentally Benign Synthetic Pathways

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For the synthesis of nitro compounds like 3-Hexanone, 2,5-dimethyl-4-nitro-, future research should aim to move away from harsh reagents and polluting solvents. researchgate.net

One promising avenue is the use of greener nitrating agents. Traditional nitration methods often rely on mixtures of nitric and sulfuric acids, which are highly corrosive and generate significant waste. nih.gov The exploration of alternative nitrating agents, such as nitrogen dioxide (NO2) captured in metal-organic frameworks (MOFs), could provide a more sustainable route to nitro compounds. nih.gov

Moreover, the use of environmentally benign reaction media, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted or ultrasound-assisted reactions, should be investigated. researchgate.net These approaches have the potential to reduce reaction times, improve yields, and minimize the environmental impact of the synthesis process. researchgate.net Continuous flow reactions with heterogeneous catalysts also represent a safer and more efficient method for preparing nitro-containing compounds. acs.org

In Silico Design and Virtual Screening of New Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the in silico design and virtual screening of new derivatives of 3-Hexanone, 2,5-dimethyl-4-nitro- with tailored reactivity. nih.gov By employing techniques such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, researchers can predict the properties and reactivity of novel compounds before their synthesis. nih.gov

In silico studies can be used to:

Predict Reactivity: Model the electronic structure and predict the reactivity of different sites within the molecule, guiding the design of selective transformations. mdpi.com

Screen for Biological Activity: Virtually screen libraries of derivatives for potential biological activities, which could be influenced by the presence and position of the nitro group. mdpi.comnih.gov

Design Novel Catalysts: Computationally design catalysts that are specifically tailored to promote desired reactions of 3-Hexanone, 2,5-dimethyl-4-nitro- and its derivatives.

These computational approaches can significantly accelerate the discovery and development of new molecules with specific functionalities, saving time and resources. nih.gov

Deeper Mechanistic Insights into Unexplored Transformations and Stereochemical Control

A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For 3-Hexanone, 2,5-dimethyl-4-nitro-, there are several unexplored areas where deeper mechanistic insights are needed.

The reduction of the nitro group is a key transformation that can lead to a variety of functional groups, including nitroso, hydroxylamino, and amino groups. nih.govnih.gov Mechanistic studies, potentially using techniques like kinetic analysis, isotopic labeling, and computational modeling, could elucidate the pathways of these reductions and enable the selective synthesis of each product. acs.orgnih.govresearchgate.net The reduction of nitro compounds can be complex, with the potential for both one-electron and two-electron transfer mechanisms. nih.gov

Furthermore, understanding the factors that control the stereochemistry of reactions involving 3-Hexanone, 2,5-dimethyl-4-nitro- is crucial. This includes investigating the influence of catalysts, solvents, and reaction conditions on the diastereoselectivity and enantioselectivity of transformations at the stereogenic centers.

Potential for Derivatization in Materials Science or Advanced Polymer Chemistry

The functional groups present in 3-Hexanone, 2,5-dimethyl-4-nitro- offer multiple points for derivatization, opening up possibilities for its use in materials science and polymer chemistry.

The nitro group itself can be a versatile handle for further functionalization. For instance, it can be transformed into other functional groups or used to attach the molecule to surfaces, such as silicon. researchgate.net The ketone functionality can undergo a wide range of reactions, including condensations and additions, to form larger and more complex structures. Aldehydes and ketones are often derivatized to facilitate analysis and can be starting points for the synthesis of more complex molecules. sigmaaldrich.comwaters.comresearchgate.netnih.govyorku.ca

The dual reactivity of the nitro and ketone groups could be exploited in the synthesis of novel monomers for polymerization. For example, nitrones, which can be derived from nitro compounds, have applications in synthetic polymer chemistry as radical spin traps and 1,3-dipoles. researchgate.netrsc.org The exploration of such derivatization and polymerization reactions could lead to the development of new materials with unique properties.

Q & A

Q. How can researchers design a synthesis route for 3-Hexanone, 2,5-dimethyl-4-nitro- using starting materials with ≤3 carbons?

  • Methodological Answer : Use retrosynthetic analysis to decompose the target molecule into smaller fragments. For example:
  • Introduce the nitro group via nitration of a pre-functionalized intermediate (e.g., dimethyl-substituted hexanone).
  • Assemble the ketone backbone via oxidation of a secondary alcohol (e.g., 3-hexanol derivatives), following protocols for aliphatic ketone synthesis .
  • Optimize stepwise alkylation and nitration under controlled conditions (temperature, catalyst selection) to avoid side reactions.

Q. What spectroscopic techniques are recommended for characterizing 3-Hexanone, 2,5-dimethyl-4-nitro-?

  • Methodological Answer :
  • GC-MS : Analyze volatile fractions to confirm molecular weight and fragmentation patterns, as demonstrated for aliphatic ketones in fungal VOC studies .
  • NMR (¹H/¹³C) : Identify substitution patterns (e.g., methyl, nitro groups) by comparing chemical shifts to NIST thermochemical data for analogous ketones .
  • IR Spectroscopy : Detect functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What safety protocols should be followed when handling nitro-substituted ketones like 3-Hexanone, 2,5-dimethyl-4-nitro-?

  • Methodological Answer :
  • Establish occupational exposure limits (AOELs) using surrogate data from structurally similar ketones (e.g., 3-pentanone, 2-hexanone) to estimate toxicity thresholds .
  • Implement engineering controls (fume hoods) and PPE (nitrile gloves, respirators) to mitigate irritation risks.
  • Reference NIST safety guidelines for ketone handling and storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when introducing nitro groups to dimethyl-substituted hexanones?

  • Methodological Answer :
  • Perform Design of Experiments (DOE) to isolate variables (e.g., nitration temperature, acid catalyst concentration).
  • Compare with methodologies for synthesizing 6-nitro-3-hexanone , where steric hindrance from methyl groups may require milder nitrating agents (e.g., acetyl nitrate vs. mixed acids) .
  • Use HPLC or GC-MS to quantify byproducts and optimize selectivity .

Q. How can the ecological impact of 3-Hexanone, 2,5-dimethyl-4-nitro- be assessed in environmental release scenarios?

  • Methodological Answer :
  • Conduct biodegradation assays using soil or microbial cultures, monitoring VOC degradation via GC-MS .
  • Study mammalian interactions by referencing ecological roles of 3-hexanone in plant-pollinator systems (e.g., attraction/repulsion effects in rodent-pollinated plants) .
  • Model bioaccumulation potential using logP values derived from structural analogs .

Q. How can thermochemical stability data for nitro-substituted hexanones be determined experimentally and computationally?

  • Methodological Answer :
  • Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes .
  • Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the nitro group and adjacent C-C bonds, referencing NIST thermochemical datasets .
  • Validate computational models against experimental data for structurally related nitroketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.